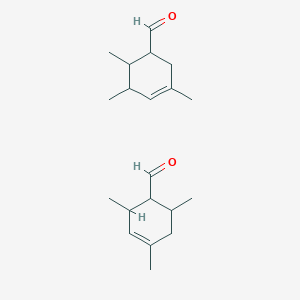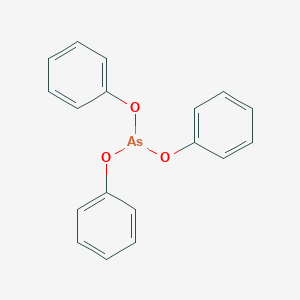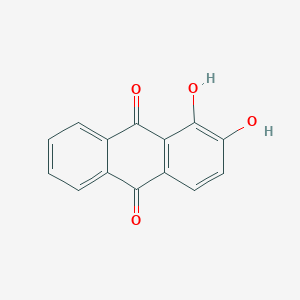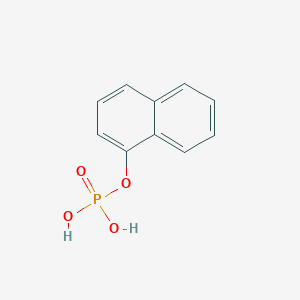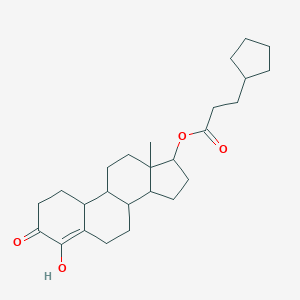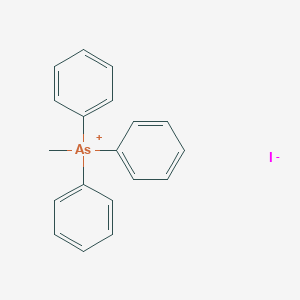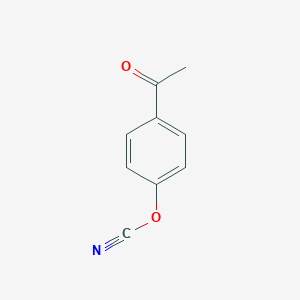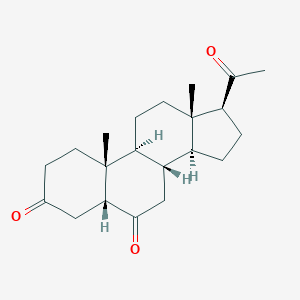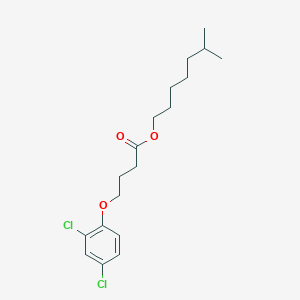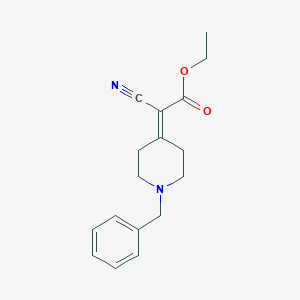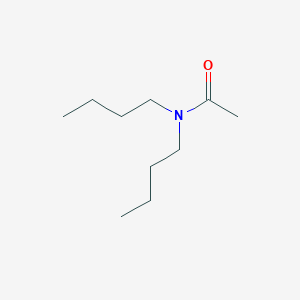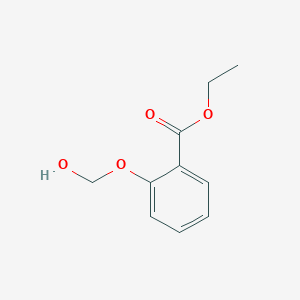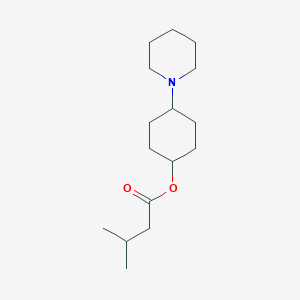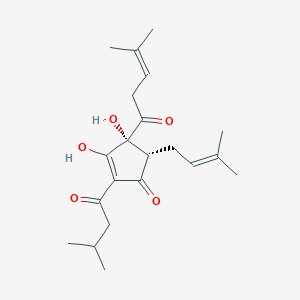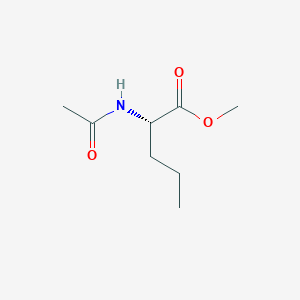
N-Acetylnorvaline methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylnorvaline methyl ester (ANV) is a compound that has gained interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and food technology. ANV is a derivative of norvaline, which is a non-proteinogenic amino acid that is found in various sources, including legumes, meat, and dairy products. ANV is synthesized by the esterification of norvaline with acetic anhydride and subsequent methylation.
Mécanisme D'action
The mechanism of action of N-Acetylnorvaline methyl ester is not fully understood, but it is thought to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-Acetylnorvaline methyl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
N-Acetylnorvaline methyl ester has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. N-Acetylnorvaline methyl ester has been shown to inhibit the production of certain pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-Acetylnorvaline methyl ester has also been shown to scavenge free radicals, which can contribute to oxidative stress and inflammation. In addition, N-Acetylnorvaline methyl ester has been shown to have antimicrobial properties, which may make it a potential candidate for use as a food preservative.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Acetylnorvaline methyl ester in lab experiments is its relatively low cost and availability. N-Acetylnorvaline methyl ester is a relatively simple compound to synthesize, and it can be readily obtained from commercial sources. However, one limitation of using N-Acetylnorvaline methyl ester in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain applications. In addition, the mechanism of action of N-Acetylnorvaline methyl ester is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several potential future directions for research on N-Acetylnorvaline methyl ester. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and cardiovascular diseases. Another area of interest is its potential use as a plant growth regulator, which may have implications for agriculture and food production. Additionally, further research is needed to elucidate the mechanism of action of N-Acetylnorvaline methyl ester and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-Acetylnorvaline methyl ester involves the esterification of norvaline with acetic anhydride, followed by the methylation of the resulting product with methyl iodide. The reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the esterification and methylation reactions. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-Acetylnorvaline methyl ester has been studied for its potential applications in various scientific fields, including pharmaceuticals, agriculture, and food technology. In pharmaceuticals, N-Acetylnorvaline methyl ester has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In agriculture, N-Acetylnorvaline methyl ester has been studied for its potential use as a plant growth regulator, as it has been shown to promote the growth of certain crops. In food technology, N-Acetylnorvaline methyl ester has been studied for its potential use as a food preservative, as it has been shown to have antimicrobial properties.
Propriétés
Numéro CAS |
1492-17-7 |
|---|---|
Nom du produit |
N-Acetylnorvaline methyl ester |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl (2S)-2-acetamidopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
Clé InChI |
MINSERPDAGICNH-ZETCQYMHSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)OC)NC(=O)C |
SMILES |
CCCC(C(=O)OC)NC(=O)C |
SMILES canonique |
CCCC(C(=O)OC)NC(=O)C |
Autres numéros CAS |
1492-17-7 |
Synonymes |
N-acetyl-L-norvaline methyl ester N-acetylnorvaline methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



